Tris[(3-ethyloxetan-3-yl)methoxy](phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-ethyloxetan-3-yl)methoxysilane is a chemical compound with the molecular formula C20H38O6Si. It is known for its unique structure, which includes three oxetane rings and a phenyl group attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-ethyloxetan-3-yl)methoxysilane typically involves the reaction of phenyltrichlorosilane with 3-ethyloxetan-3-ylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of Tris(3-ethyloxetan-3-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-ethyloxetan-3-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxetane rings can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(3-ethyloxetan-3-yl)methoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of Tris(3-ethyloxetan-3-yl)methoxysilane involves its interaction with various molecular targets. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group provides stability and enhances the compound’s ability to penetrate cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(3-ethyloxetan-3-yl)methoxysilane
- Tris(3-ethyloxetan-3-yl)methoxysilane
- Tris(3-ethyloxetan-3-yl)methoxysilane
Uniqueness
Tris(3-ethyloxetan-3-yl)methoxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
675571-58-1 |
---|---|
Molekularformel |
C24H38O6Si |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
tris[(3-ethyloxetan-3-yl)methoxy]-phenylsilane |
InChI |
InChI=1S/C24H38O6Si/c1-4-22(12-25-13-22)18-28-31(21-10-8-7-9-11-21,29-19-23(5-2)14-26-15-23)30-20-24(6-3)16-27-17-24/h7-11H,4-6,12-20H2,1-3H3 |
InChI-Schlüssel |
VDGUYUQZQPNRAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)CO[Si](C2=CC=CC=C2)(OCC3(COC3)CC)OCC4(COC4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.